![molecular formula C24H16O6 B12577934 4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid CAS No. 189324-96-7](/img/structure/B12577934.png)
4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid is an organic compound with the molecular formula C24H16O6. This compound is characterized by the presence of two benzoic acid groups connected via a naphthalene ring through ether linkages. It is often used in the synthesis of advanced materials and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the naphthalene and benzoic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, sulfonic, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance polymers and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. In drug delivery, it acts by encapsulating active pharmaceutical ingredients, enhancing their stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar structure but with amine groups instead of carboxylic acids.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core instead of a naphthalene core.
Uniqueness
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid is unique due to its specific combination of naphthalene and benzoic acid groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
189324-96-7 |
|---|---|
Molekularformel |
C24H16O6 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4-[7-(4-carboxyphenoxy)naphthalen-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C24H16O6/c25-23(26)16-3-7-19(8-4-16)29-21-11-1-15-2-12-22(14-18(15)13-21)30-20-9-5-17(6-10-20)24(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
LNNXGVQMXOOAED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


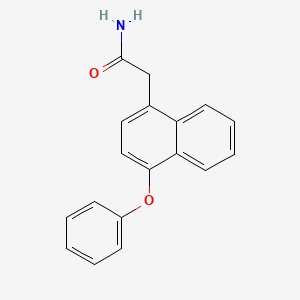
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)
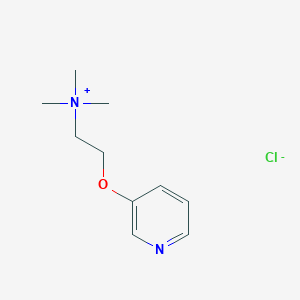
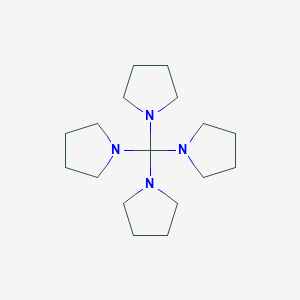
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
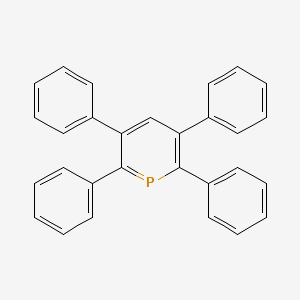
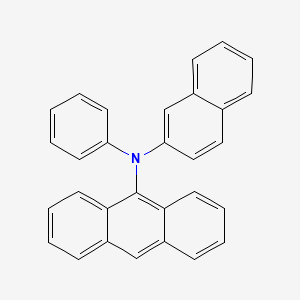

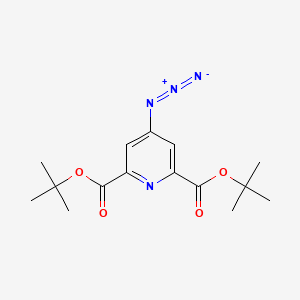
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
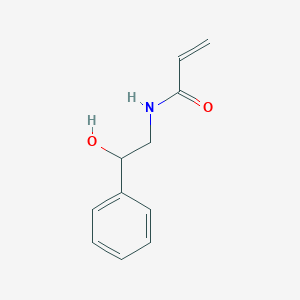
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
